4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Overview
Description
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C13H18BrClN2O3 . It is used in scientific research and has diverse applications due to its complex structure.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H
. This code represents the molecular structure of the compound, indicating it contains a nitrophenyl group, a piperidinyl group, and an ethyl ether group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 365.66 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Chiral Resolution and Simulation Studies
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride has similarities to compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, which have been studied for their chiral resolution. These studies involve analyzing the interactions and behaviors of different stereomers, significant for understanding the chiral recognition mechanisms in related compounds (Ali et al., 2016).
Synthesis and Pharmacological Effects
While not directly concerning 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride, research on similar compounds, like optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, highlights the synthesis process and explores pharmacological effects like antihypertensive impact on rats (Ashimori et al., 1991).
Photoreagents for Protein Crosslinking
Research on 4-nitrophenyl ethers, which are structurally similar to 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride, shows their potential as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds can react quantitatively with amines upon irradiation, offering insights into the use of similar compounds in biochemistry (Jelenc et al., 1978).
Photolytic Cleavage Mechanisms
Studies on 1-(2-nitrophenyl)ethyl ethers, related to 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride, reveal insights into the photolytic cleavage mechanisms. Understanding these mechanisms is crucial for applications in photochemistry and the development of new photolabile protecting groups (Corrie et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNRERUCTSLTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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